

N-Chloroacetyl-DL-alanine for cross-linking studies in proteomics

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Compound of Interest

Compound Name: **N-Chloroacetyl-DL-alanine**

Cat. No.: **B073631**

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Application Notes

Introduction

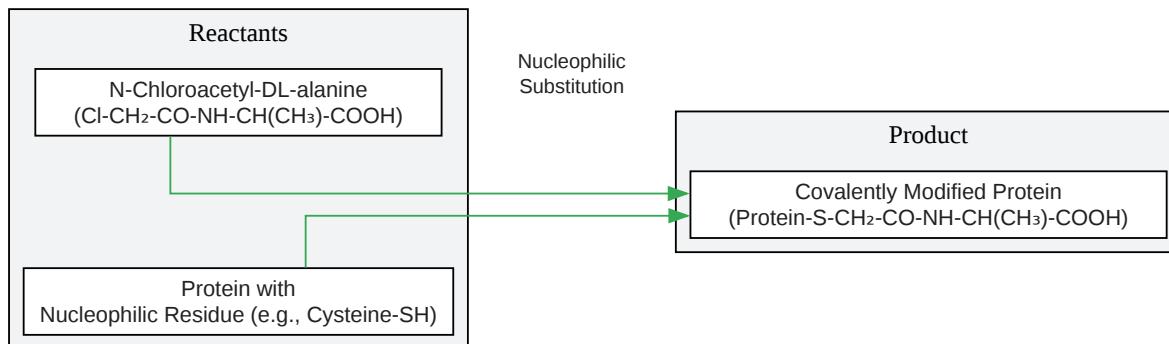
N-Chloroacetyl-DL-alanine is a derivative of the amino acid alanine containing a reactive chloroacetyl group.^[1] This functional group acts as an electrophilic "warhead," making the molecule a valuable tool for covalent labeling and cross-linking studies in proteomics.^[2] The primary mechanism involves the formation of stable covalent bonds with nucleophilic amino acid residues on proteins, most notably the thiol group of cysteine.^{[2][3]} By chemically joining two or more molecules with a covalent bond, cross-linking reagents like **N-Chloroacetyl-DL-alanine** enable the study of protein-protein interactions (PPIs), the elucidation of three-dimensional protein structures, and the mapping of binding sites.^{[2][3][4]}

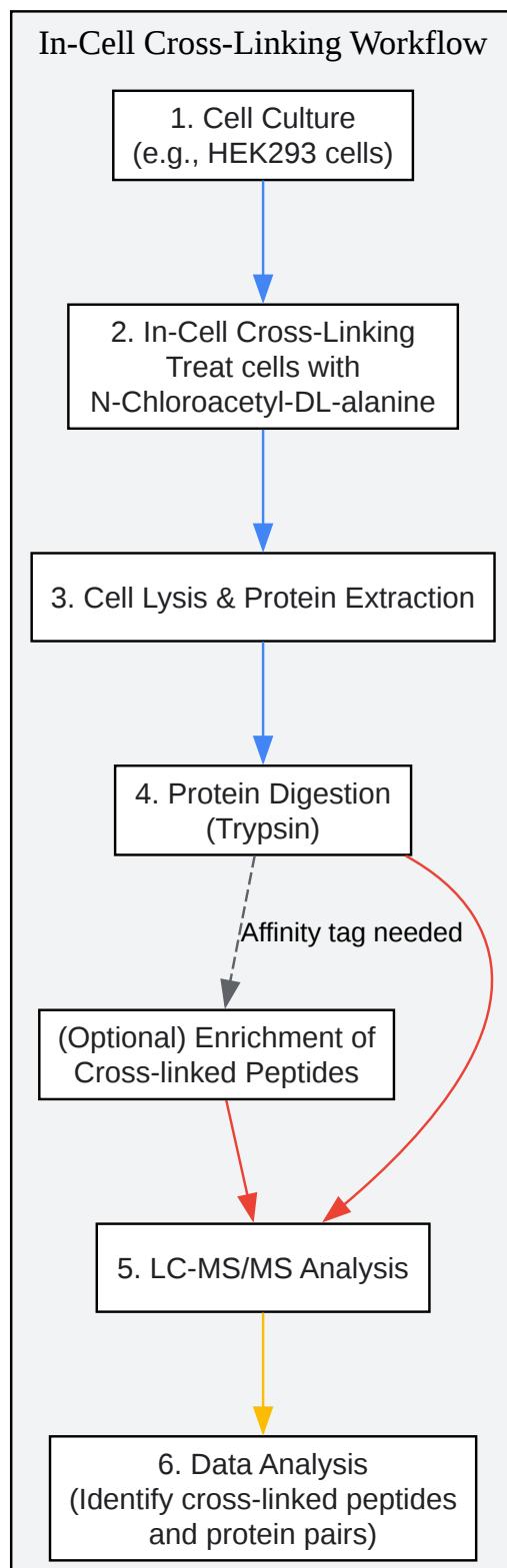
The application of such cross-linkers, combined with mass spectrometry (XL-MS), provides spatial constraints that are crucial for modeling the topology of protein complexes and understanding their organization within the cellular environment.^{[5][6]} This technique is highly complementary to other structural biology methods like X-ray crystallography and cryo-electron microscopy.^[5]

Mechanism of Action

The core of **N-Chloroacetyl-DL-alanine**'s utility lies in the reactivity of its chloroacetamide group. The electrophilic carbon of the chloroacetyl moiety is susceptible to nucleophilic attack from the side chains of specific amino acid residues. The most common target is the highly

nucleophilic thiol group of cysteine, which results in the formation of a stable thioether bond.[2] Other nucleophilic residues can also be targeted, although the reaction with cysteine is typically the most efficient. This covalent and stable linkage effectively "captures" transient or weak protein interactions, allowing for their subsequent identification and analysis.[3]





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